molecular formula C20H24N6O2S B4676772 3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B4676772
M. Wt: 412.5 g/mol
InChI Key: OHBRKKOACBRZSF-UHFFFAOYSA-N
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Description

3-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridazine core, a nitrogen-containing heterocycle, which is symmetrically substituted with a 3-methyl-1H-pyrazol-1-yl group and a 4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl group. The presence of the sulfonylated piperazine moiety is a notable structural feature, as such groups are often investigated for their ability to modulate the physicochemical properties and binding characteristics of lead compounds . Structurally related pyridazine derivatives bearing pyrazole substituents have been characterized crystallographically, demonstrating that these ring systems can be nearly coplanar, a conformation that can influence molecular recognition and interactions with biological targets . Furthermore, compounds with pyrazole-pyridazine scaffolds have been identified as key intermediates or active components in research focused on developing novel therapeutic agents, including investigations into receptor antagonists . This makes them valuable chemical tools for probing biological pathways. Researchers utilize this compound strictly as a reference standard or a chemical building block for the synthesis and optimization of new molecular entities. It is supplied for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this product with care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-15-4-5-18(14-16(15)2)29(27,28)25-12-10-24(11-13-25)19-6-7-20(22-21-19)26-9-8-17(3)23-26/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBRKKOACBRZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyrazole substituents. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and pyrazole derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring undergoes SNAr at electron-deficient positions, particularly when activated by electron-withdrawing groups (EWGs) like sulfonyl or pyrazole substituents. Key reactions include:

Reaction Type Conditions Reagents Products References
Halogen Displacement Reflux in ethanol, 6–8 hHydrazine hydratePyridazinone derivatives (C=O formation at C3)
Amination POCl₃, 90°C, 4 hAmmonia or primary amines3-Amino-6-(3-methylpyrazol-1-yl)pyridazine derivatives
Thiolation Thiourea, acetic acid, 3 h-Pyridazinethione (C=S at C3)
  • The 3-chloro intermediate (if present) reacts with thiourea to form thiolated products .

  • Hydrazine hydrate facilitates ring contraction in substituted pyridazines, forming pyrazoles under basic conditions .

Cross-Coupling Reactions

The pyridazine core participates in palladium-catalyzed cross-couplings, leveraging halogen or boronic ester functionalities:

Reaction Type Conditions Catalyst/Reagents Products References
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME, 80°CAryl boronic acids6-Aryl-3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]pyridazines
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CAryl halides/aminesN-Arylated pyridazines with retained sulfonylpiperazine group
  • The 3-methylpyrazole group enhances electron density on the pyridazine ring, influencing regioselectivity in coupling reactions .

Sulfonyl Group Reactivity

The 3,4-dimethylbenzenesulfonyl-piperazine moiety undergoes characteristic sulfonyl transformations:

Reaction Type Conditions Reagents Products References
Hydrolysis H₂SO₄ (conc.), 120°C, 12 h-Piperazine sulfonic acid derivative
Nucleophilic Displacement K₂CO₃, DMF, 60°CAlkyl halidesN-Alkylated piperazine sulfonamides
Reduction LiAlH₄, THF, 0°C → RT, 2 h-Sulfonamide reduction to thioether (C-S bond cleavage not observed)
  • The steric bulk of the 3,4-dimethylphenyl group hinders electrophilic aromatic substitution on the sulfonyl benzene ring .

Pyrazole Functionalization

The 3-methylpyrazole substituent undergoes regioselective reactions:

Reaction Type Conditions Reagents Products References
N-Alkylation K₂CO₃, acetone, 50°CAlkyl halides1,3-Disubstituted pyrazoles
Oxidation KMnO₄, H₂O, 70°C, 3 h-Pyrazole N-oxide (limited conversion due to steric hindrance)
Coordination RuCl₃, MeOH, RTTransition metal saltsRu(II)-pyridazine complexes (e.g., [(η⁶-cymene)Ru(L)X]⁺)
  • The pyrazole nitrogen participates in metal coordination, forming stable complexes with Ru(II) and Pd(II) .

Ring-Contraction and Expansion

Under strong basic or acidic conditions, pyridazine derivatives undergo skeletal rearrangements:

Reaction Type Conditions Reagents Products References
Ring Contraction KOtBu, DMSO, 120°C, 8 h-Pyrazole-carboxylic acid derivatives
Cycloaddition CuI, DIPEA, DCM, RTAlkynesFused pyrazolo[3,4-b]pyridines
  • Ring contraction via retro-Diels-Alder mechanisms is observed under oxidative conditions .

Scientific Research Applications

3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, we compare it with five structurally analogous compounds (Table 1). Key differences lie in the substituents on the phenylsulfonyl group, the nature of the heterocyclic rings, and reported biological activities.

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Substituents on Piperazine Pyridazine/Pyrazole Substituents Molecular Weight (g/mol) Reported Activities Reference
This compound (Target) 3,4-Dimethylbenzenesulfonyl 3-Methylpyrazole ~428.5* Hypothesized antibacterial, antiviral -
3-{4-[(3-Chlorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-Chlorophenylsulfonyl 3-Methylpyrazole 418.90 Not explicitly reported
3-{4-[(2,4-Difluorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 2,4-Difluorophenylsulfonyl 3-Methylpyrazole 420.89 Not explicitly reported
3-Methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine 4-Methylsulfonylbenzyl 3-Methylpyrazole, methylpyridazine 432.50 Potential kinase inhibition
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine 3,4-Dimethylbenzoyl (non-sulfonyl) Pyrrolidine 394.48 Screening compound for drug discovery

*Calculated based on analogous structures (e.g., with added methyl groups).

Key Observations

Sulfonyl vs. Non-Sulfonyl Moieties: The sulfonyl group in the target compound and its analogs (e.g., chlorophenylsulfonyl , difluorophenylsulfonyl ) enhances polarity and hydrogen-bonding capacity compared to the benzoyl derivative . This may improve solubility and target binding in hydrophilic environments.

Substituent Effects on Bioactivity :

  • The 3,4-dimethyl substitution on the benzenesulfonyl group in the target compound increases steric bulk and lipophilicity relative to chloro- or fluoro-substituted analogs . This could enhance membrane permeability but reduce aqueous solubility.
  • Pyrazole-methyl substitution (common in all sulfonyl analogs) is associated with planar molecular geometry, facilitating π-π interactions with aromatic residues in enzyme active sites .

Biological Activity Trends: Pyridazine derivatives with sulfonyl-piperazine groups (e.g., ) are reported to inhibit bacterial growth and viral replication, likely due to interference with nucleic acid synthesis or protein binding.

Biological Activity

The compound 3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a pyridazine moiety, and a pyrazole group, which contribute to its biological properties. The sulfonyl group enhances its solubility and interaction with biological targets. Its molecular formula is C19H24N4O2SC_{19}H_{24}N_{4}O_{2}S with a molecular weight of approximately 372.48 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The piperazine and sulfonyl groups are likely involved in binding to specific receptors or enzymes, modulating their activity.
  • Antiproliferative Effects : Similar compounds have shown submicromolar antiproliferative activity against cancer cell lines, suggesting that this compound may also exhibit anticancer properties through pathways such as mTOR inhibition and autophagy modulation .
  • Cytotoxicity : Preliminary studies indicate that derivatives of this compound can induce cytotoxic effects in cancer cells by disrupting cellular processes like autophagy and apoptosis.

Biological Activity Data

Activity Description Reference
AntiproliferativeDemonstrated submicromolar activity in various cancer cell lines.
CytotoxicityInduces cell death through modulation of mTORC1 and autophagy pathways.
Receptor InteractionPotential binding to dopamine and serotonin receptors due to structural similarities.

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of related compounds in pancreatic cancer cells (MIA PaCa-2). The results indicated that these compounds reduced mTORC1 activity and increased autophagic flux, leading to enhanced cell death .
  • Pharmacological Profiles : Research on similar sulfonamide-containing piperazine derivatives showed promising results in modulating neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, and how can reaction efficiency be optimized?

  • Methodology : The compound’s core pyridazine scaffold can be synthesized via nucleophilic substitution reactions. For example, reacting 3,6-dichloropyridazine with substituted piperazines or pyrazoles under reflux in polar aprotic solvents (e.g., DMF or ethanol) is a common approach . Optimization involves:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, stoichiometry) and reduce trial-and-error iterations .
  • Catalytic Systems : Explore phase-transfer catalysts or microwave-assisted synthesis to enhance reaction rates and yields.
    • Key Reference : Analogous pyridazine derivatives synthesized via similar protocols achieved yields >75% under optimized conditions .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the pyridazine and piperazine rings.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and purity.
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
    • Data Interpretation : Compare spectral data with structurally similar compounds (e.g., 3-chloro-6-(1H-pyrazol-1-yl)pyridazine) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict favorable reaction pathways (e.g., sulfonylation of piperazine) .
  • Reaction Path Search Tools : Implement algorithms like the artificial force-induced reaction (AFIR) method to identify low-energy intermediates .
    • Case Study : ICReDD’s integrated computational-experimental approach reduced reaction development time by 40% for heterocyclic systems .

Q. How should researchers address discrepancies in reported biological activities of pyridazine derivatives?

  • Methodology :

  • Meta-Analysis : Compare bioactivity datasets (e.g., antibacterial vs. antiviral assays) to identify structure-activity relationships (SARs) .
  • Controlled Assays : Replicate studies under standardized conditions (e.g., MIC for antibacterial activity) to isolate variables like solubility or metabolic stability .
    • Example : Pyridazine analogs with antiplatelet aggregation activity showed conflicting results due to variations in assay protocols (e.g., ADP vs. collagen-induced aggregation) .

Q. What advanced spectroscopic techniques resolve structural ambiguities in sulfonyl-piperazine derivatives?

  • Methodology :

  • X-ray Crystallography : Determine absolute configuration and hydrogen-bonding networks (e.g., piperazine sulfonyl group orientation) .
  • Dynamic NMR : Analyze rotational barriers of the sulfonyl group to confirm conformational stability .
    • Data Table :
TechniqueParameter AnalyzedExample Value
XRDBond length (C-S)1.76 Å
¹H NMRJ-coupling8.5 Hz

Q. What strategies mitigate byproduct formation during the sulfonylation of piperazine intermediates?

  • Methodology :

  • Kinetic Control : Use slow addition of sulfonyl chlorides at low temperatures (0–5°C) to minimize polysubstitution .
  • Protecting Groups : Temporarily block reactive piperazine nitrogen(s) with Boc or Fmoc groups .
    • Case Study : A 3,4-dimethylbenzenesulfonyl derivative achieved 85% purity after optimizing stoichiometry (1:1.05 ratio) and quenching excess reagent .

Q. How can researchers design bioactivity screens for this compound while minimizing false positives?

  • Methodology :

  • Counter-Screening : Include off-target assays (e.g., kinase panels) to assess selectivity .
  • ADME-Tox Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and cytotoxicity early in screening .
    • Reference : Pyridazine derivatives with anti-inotropic activity showed reduced false positives when tested in cardiomyocyte models versus HEK293 cells .

Methodological Best Practices

  • Experimental Design : Prioritize DoE over one-variable-at-a-time (OVAT) approaches to capture interactions between variables .
  • Data Contradiction Resolution : Apply multi-technique validation (e.g., XRD + NMR + HRMS) to confirm structural assignments .
  • Safety Protocols : Follow guidelines for handling sulfonating agents (e.g., P210: avoid ignition sources) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.